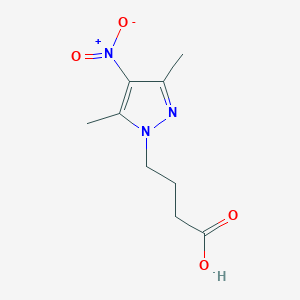
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FMPA and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Antifungal Properties : A study by Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally similar to your compound of interest, as potent antifungal agents against various species including Candida and Aspergillus. These compounds showed significant fungal load reduction in a murine model.
Antimicrobial Evaluation : Research by Gul et al. (2017) on 2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to the query compound, demonstrated notable antimicrobial activities against various microbial species.
Anticancer Activities : In a study by Fallah-Tafti et al. (2011), derivatives of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide, similar in structure, were evaluated for their anticancer activities. They showed significant inhibition of cell proliferation in various cancer cell lines.
Anticonvulsant Properties : Kamiński et al. (2011) conducted a study on piperazine or morpholine acetamides derived from phthalimide and its analogs, demonstrating effective anticonvulsant properties in in vivo models.
Antibacterial Activity : A novel 8-chloroquinolone compound with an N1-(5-amino-2,4-difluorophenyl) group, as studied by Kuramoto et al. (2003), showed potent antibacterial activities against Gram-positive and Gram-negative bacteria.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide involves the reaction of 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid with 2-fluoroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid", "2-fluoroaniline", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid and 2-fluoroaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and add a suitable quenching agent such as water or methanol.", "Step 6: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS番号 |
1251695-56-3 |
製品名 |
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide |
分子式 |
C26H28N4O2 |
分子量 |
428.536 |
IUPAC名 |
8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3 |
InChIキー |
YTVSMOWFUUTGIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)




![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)




![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

